4,4'-O-(2-Amino-1,3-propanediyl)bis-
Overview
Description
“4,4’-O-(2-Amino-1,3-propanediyl)bis-” is a heterocyclic organic compound . It is also known as 4,4’-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride . The compound appears as a light beige solid .
Molecular Structure Analysis
The molecular formula of “4,4’-O-(2-Amino-1,3-propanediyl)bis-” is C15H30ClNO12 . The molecular weight is 451.85 . The IUPAC name is 5-[2-amino-3-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropoxy]-6-(hydroxymethyl)oxane-2,3,4-triol;hydrochloride .
Physical And Chemical Properties Analysis
“4,4’-O-(2-Amino-1,3-propanediyl)bis-” is a light beige solid . It has a molecular weight of 451.85 . The compound has 13 H-bond acceptors and 10 H-bond donors .
Scientific Research Applications
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Synthesis of 1,2,4-Triazole-Containing Scaffolds
- Application : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
- Method : The synthesis of these privileged scaffolds uses 3-amino-1,2,4-triazole .
- Results : This method has led to the discovery of new drug candidates .
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Synthesis of 1,3,5-Triazine Aminobenzoic Acid Derivatives
- Application : These compounds exhibit antimicrobial activity .
- Method : 1,3,5-Triazine 4-aminobenzoic acid derivatives were prepared by conventional method or by using microwave irradiation .
- Results : Some tested compounds showed promising activity against Staphylococcus aureus and Escherichia coli .
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation
- Application : The 2-amino-1,3,4-thiadiazole structure has emerged as a promising foundation for the development of anticancer agents .
- Method : This article presents the synthesis of a series of thiadiazole derivatives and investigates their chemical characterization and potential anticancer effects on various cell lines .
- Results : The novel compound 2g, 5- [2- (benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated good anti-proliferative effects, exhibiting an IC 50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-h incubation .
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Progress in 1,2-Amino Oxygenation of Alkenes, 1,3-Dienes, Alkynes, and Allenes
- Application : This research focuses on the 1,2-amino oxygenation of alkenes, 1,3-dienes, alkynes, and allenes .
- Method : The study discusses modern strategies such as electrochemical, photochemical, and biochemical reactivity .
- Results : The research provides a comprehensive review of modern advances in accomplishing 1,2-amino oxygenation .
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles
- Application : The research investigates the antioxidant activity of 2-amino-1,3,4-oxadiazole derivatives .
- Method : The synthesized 2-amino-1,3,4-oxadiazole derivatives were tested for their antioxidant activity against 2,2,-diphenyl-1-picrylhydrazyl (DPPH) .
- Results : The effects were calculated as IC 50 values .
properties
IUPAC Name |
5-[2-amino-3-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropoxy]-6-(hydroxymethyl)oxane-2,3,4-triol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO12.ClH/c16-5(3-25-12-6(1-17)27-14(23)10(21)8(12)19)4-26-13-7(2-18)28-15(24)11(22)9(13)20;/h5-15,17-24H,1-4,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRPDUMAFYKJCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)OCC(COC2C(OC(C(C2O)O)O)CO)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747019 | |
Record name | 5-(2-Amino-3-{[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}propoxy)-6-(hydroxymethyl)oxane-2,3,4-triol--hydrogen chloride (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-O-(2-Amino-1,3-propanediyl)bis- | |
CAS RN |
95245-30-0 | |
Record name | 5-(2-Amino-3-{[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}propoxy)-6-(hydroxymethyl)oxane-2,3,4-triol--hydrogen chloride (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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